molecular formula C9H10N2 B14726665 2,3-Dihydro-1H-1,4-benzodiazepine CAS No. 5945-91-5

2,3-Dihydro-1H-1,4-benzodiazepine

Cat. No.: B14726665
CAS No.: 5945-91-5
M. Wt: 146.19 g/mol
InChI Key: NSGCECVNIHAAIE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . The structure of this compound includes a benzene ring fused with a diazepine ring, where the nitrogen atoms are positioned at the 1 and 4 locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with various aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst . Another method involves the use of ethene diamine, formic acid, and copper powder in an inert solvent, followed by the addition of o-halobenzaldehyde .

Industrial Production Methods

For industrial production, continuous flow synthesis is often employed due to its efficiency and scalability. This method allows for the continuous production of benzodiazepines by combining reactants in a flow reactor, which enhances reaction control and product yield .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydro derivatives, and various substituted benzodiazepines .

Scientific Research Applications

2,3-Dihydro-1H-1,4-benzodiazepine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-1,4-benzodiazepine is unique due to its specific structural configuration, which allows for distinct binding affinities and pharmacokinetic properties compared to other benzodiazepines. Its ability to undergo various chemical modifications also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

5945-91-5

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2,3-dihydro-1H-1,4-benzodiazepine

InChI

InChI=1S/C9H10N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,7,11H,5-6H2

InChI Key

NSGCECVNIHAAIE-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=CC=CC=C2N1

Origin of Product

United States

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